molecular formula C19H13BrF3N5O6 B5080082 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide

Cat. No.: B5080082
M. Wt: 544.2 g/mol
InChI Key: BNROMQVRCKXGBR-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide is a chemical compound with a unique structure featuring a pyrazole ring, a dinitrophenoxy group, and a bromomethyl substitution. The combination of these elements provides the compound with distinct properties that can be harnessed in various scientific applications.

Preparation Methods

Synthetic routes typically involve the condensation of 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with 4-(3,5-dinitrophenoxy)aniline in the presence of suitable catalysts and solvents. Reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity. Industrial production methods scale up these processes, often incorporating automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions:

  • Oxidation

    The presence of the pyrazole and phenyl groups allows for oxidative modifications. Common reagents include peroxides and oxygen.

  • Reduction

    The nitro groups are susceptible to reduction using agents such as lithium aluminum hydride, yielding amino derivatives.

  • Substitution

    The bromine atom facilitates nucleophilic substitution reactions, introducing various functional groups under appropriate conditions.

  • Products

    Major products from these reactions include derivatives with altered electronic and steric properties, useful for further applications.

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide has found utility in several fields:

  • Chemistry

    It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology

    Researchers study its interactions with biomolecules to understand its potential as a biochemical probe.

  • Medicine

    Preliminary studies suggest it may have pharmacological activity, though further research is needed.

  • Industry

    Its properties are exploited in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects varies based on its application. In biochemical contexts, it interacts with specific molecular targets, influencing pathways such as enzyme activity or signal transduction. The trifluoromethyl and nitrophenoxy groups play key roles in binding interactions, determining the compound's specificity and efficacy.

Comparison with Similar Compounds

When compared to other pyrazole-based compounds, 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide stands out due to its unique substitution pattern:

  • Similar Compounds

    3-(trifluoromethyl)-1H-pyrazole, 4-bromo-1H-pyrazole, and 3,5-dinitroaniline.

  • Uniqueness

    The combination of trifluoromethyl, bromomethyl, and dinitrophenoxy groups imparts distinct physicochemical properties, enhancing its versatility in scientific research.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[4-(3,5-dinitrophenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3N5O6/c1-10-17(20)18(19(21,22)23)25-26(10)9-16(29)24-11-2-4-14(5-3-11)34-15-7-12(27(30)31)6-13(8-15)28(32)33/h2-8H,9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNROMQVRCKXGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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